N-(3,5-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted at the 3-position with a sulfanyl acetamide group and at the 6-position with a furan-2-yl moiety. The 3,5-dimethylphenyl group on the acetamide nitrogen introduces steric and electronic effects that influence molecular conformation and intermolecular interactions. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties compared to simpler analogs .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-13(2)10-14(9-12)19-17(22)11-24-18-6-5-15(20-21-18)16-4-3-7-23-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUGJRZEEYVUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with the CAS number 899998-65-3, is a member of the pyrazole derivatives family. This class of compounds has garnered attention for its diverse biological activities, particularly in pharmacology. This article will explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. The structure includes a dimethylphenyl group and a pyridazinyl moiety linked via a sulfanyl group to an acetamide functional group.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 383.4 g/mol |
| Molecular Formula | C20H18N3O2S |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds within the pyrazole family exhibit various mechanisms of action, including:
- Antitumor Activity : Many pyrazole derivatives have shown significant inhibitory effects against cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- Antimicrobial Properties : Certain derivatives demonstrate promising activity against bacterial and fungal pathogens .
Therapeutic Potential
The compound this compound has been studied for its potential in treating various conditions:
- Cancer Therapy : Due to its structural similarity to other active pyrazole derivatives, it may inhibit tumor growth and metastasis.
- Infection Control : Its antimicrobial properties could be harnessed for developing new antibiotics or antifungals.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Antitumor Activity : A study demonstrated that pyrazole derivatives could significantly reduce cell viability in various cancer cell lines through apoptosis induction. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation .
- Anti-inflammatory Effects : In animal models, certain pyrazole compounds reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests potential applications in treating chronic inflammatory diseases .
- Antimicrobial Testing : A series of pyrazole derivatives were tested against common bacterial strains, showing varying degrees of effectiveness. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) that was lower than standard antibiotics used for comparison .
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
a. N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ()
This compound shares the 3,5-dimethylphenyl substituent but replaces the pyridazine-sulfanyl-furan system with a trichloroacetamide group. Key differences include:
- Crystal Packing: The trichloro-acetamide exhibits two molecules per asymmetric unit, unlike single-molecule packing in analogs with electron-withdrawing substituents (e.g., 3-Cl or 3,5-Cl₂).
- Electronic Effects : The trichloro group is strongly electron-withdrawing, whereas the sulfanyl-pyridazine-furan system in the target compound introduces conjugated π-electron networks, which may enhance binding to biological targets.
b. N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide () This dihydropyridine derivative shares the furan-2-yl and sulfanyl acetamide motifs but incorporates a 1,4-dihydropyridin-carboxamide core. Key findings:
- Anti-Inflammatory Activity : In a rat model of formalin-induced edema, this compound reduced paw edema 2.9× more effectively than nimesulide, a benchmark anti-inflammatory drug. The dihydropyridine core likely enhances redox-modulating activity, whereas the pyridazine in the target compound may offer different pharmacokinetic profiles .
Analogues with Heterocyclic Variations
a. 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () This triazole-based analog replaces pyridazine with a 1,2,4-triazole ring. Differences include:
- Synthesis Route: Synthesized via Paal-Knorr condensation, this compound’s triazole ring introduces additional hydrogen-bonding sites, which may improve solubility compared to the pyridazine-based target compound .
- Anti-Exudative Activity : Demonstrated dose-dependent anti-exudative effects in rats, though direct potency comparisons with the target compound are unavailable due to structural dissimilarities.
b. 2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide ()
This analog substitutes the furan-2-yl group with a 4-(2-methoxyphenyl)piperazine moiety. Key distinctions:
- Molecular Weight and Polarity: The piperazine addition increases molecular weight (484.02 g/mol vs.
- Receptor Interactions : The piperazine group is a common pharmacophore in neurotransmitter receptor ligands, suggesting divergent biological targets compared to the furan-containing compound.
Research Findings and Implications
- Crystallographic Insights : The 3,5-dimethylphenyl group in the target compound and its trichloro-acetamide analog () promotes unique crystal packing, which may correlate with improved solid-state stability .
- Biological Potency : The dihydropyridine analog () outperforms nimesulide in anti-inflammatory models, suggesting that the target compound’s pyridazine core could be optimized for similar efficacy through structural hybridization .
- Synthetic Flexibility : The use of alkylation and condensation reactions in triazole-based analogs () highlights feasible routes for modifying the target compound’s heterocyclic core .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-(3,5-dimethylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Step 1: Formation of the pyridazin-3-yl sulfanyl intermediate via nucleophilic substitution between 6-(furan-2-yl)pyridazin-3-thiol and α-chloroacetamide derivatives under basic conditions (e.g., KOH or NaH in THF) .
- Step 2: Coupling with the N-(3,5-dimethylphenyl)acetamide moiety using palladium or copper catalysts to enhance regioselectivity .
- Optimization: Critical parameters include reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (8–12 hrs) to achieve yields >70% .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm substituent positions and purity (e.g., acetamide proton at δ 10.35 ppm and furan protons at δ 6.05–7.45 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 455.56 [M+H]) .
- X-ray Crystallography: Resolves solid-state geometry, particularly meta-substituent effects on crystal packing .
Q. How can initial biological activity be assessed for this compound?
- In vitro assays: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Molecular docking: Predict binding affinity to biological targets (e.g., furan and pyridazine groups may interact with hydrophobic pockets) .
Advanced Research Questions
Q. How can SHELXL be employed to resolve crystallographic data contradictions?
- Refinement parameters: Use SHELXL to adjust thermal displacement parameters (ADPs) and hydrogen-bonding networks, especially when meta-substituents (e.g., 3,5-dimethyl groups) induce asymmetric unit variations .
- Twinned data: Apply the TWIN command in SHELXL to model pseudo-merohedral twinning observed in derivatives with bulky substituents .
Q. How to address discrepancies in reported biological activity across studies?
Q. What strategies improve yield in multi-step synthesis?
- Intermediate stabilization: Use low-temperature (–20°C) quenching for reactive intermediates like α-chloroacetamides .
- Catalyst screening: Test Pd(PPh) vs. CuI for Suzuki-Miyaura coupling; Pd catalysts often improve yields by 15–20% .
Q. How to design derivatives for SAR studies?
- Substituent variation: Replace the furan-2-yl group with thiophene or benzofuran to assess π-π stacking effects .
- Functional group modification: Introduce electron-withdrawing groups (e.g., –NO) at the pyridazine ring to enhance electrophilic reactivity .
Q. How to elucidate reaction mechanisms for sulfanyl-acetamide formation?
- Kinetic studies: Monitor reaction progress via H NMR to identify rate-limiting steps (e.g., thiol deprotonation) .
- Isotopic labeling: Use S-labeled reagents to trace sulfanyl group incorporation .
Q. How to assess stability under varying storage conditions?
- Accelerated degradation studies: Expose the compound to 40°C/75% RH for 4 weeks; HPLC tracks decomposition products (e.g., oxidation of furan to γ-ketoacetamide) .
Q. How to interpret conflicting spectroscopic data for structural confirmation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
